molecular formula C16H13IN2O4 B11542519 N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B11542519
M. Wt: 424.19 g/mol
InChI Key: HUMSPDDTIKXBFS-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the condensation reaction between 2-hydroxy-5-iodobenzaldehyde and 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-cancer agent due to its ability to inhibit specific enzymes and pathways.

    Materials Science: The compound is explored for its use in the development of organic solar cells and other electronic devices due to its unique electronic properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit enzymes such as cyclooxygenase, which plays a role in inflammation. The compound binds to the active site of the enzyme, preventing its normal function and thereby reducing inflammation .

Comparison with Similar Compounds

Similar compounds include other Schiff bases derived from different aldehydes and hydrazides. For example:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and applications. N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties .

Properties

Molecular Formula

C16H13IN2O4

Molecular Weight

424.19 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H13IN2O4/c17-12-2-3-13(20)11(7-12)9-18-19-16(21)10-1-4-14-15(8-10)23-6-5-22-14/h1-4,7-9,20H,5-6H2,(H,19,21)/b18-9+

InChI Key

HUMSPDDTIKXBFS-GIJQJNRQSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)I)O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=C(C=CC(=C3)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.